molecular formula C7H9BrS B187084 2-Bromo-5-propylthiophene CAS No. 172319-75-4

2-Bromo-5-propylthiophene

Cat. No.: B187084
CAS No.: 172319-75-4
M. Wt: 205.12 g/mol
InChI Key: AZMSRFANKVHIEG-UHFFFAOYSA-N
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Description

2-Bromo-5-propylthiophene is an organobromine compound with the molecular formula C7H9BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-propylthiophene can be synthesized through several methods. One common approach involves the bromination of 5-propylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature, to ensure selective bromination at the 2-position of the thiophene ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-propylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an aqueous or organic solvent.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of various substituted thiophenes.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of 5-propylthiophene.

Scientific Research Applications

2-Bromo-5-propylthiophene has several applications in scientific research:

    Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: Employed in the development of conductive polymers and materials with unique electronic properties.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex thiophene derivatives with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-Bromo-5-propylthiophene in various applications depends on its chemical reactivity. In organic electronics, its ability to participate in coupling reactions and form conjugated systems is crucial. The bromine atom facilitates these reactions by acting as a leaving group, allowing the formation of new carbon-carbon bonds. The thiophene ring’s aromaticity and electron-rich nature contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

    2-Bromo-5-methylthiophene: Similar in structure but with a methyl group instead of a propyl group.

    2-Bromo-3-hexylthiophene: Contains a longer alkyl chain, affecting its solubility and electronic properties.

    2-Bromo-5-phenylthiophene: Features a phenyl group, which can influence the compound’s reactivity and applications.

Uniqueness: 2-Bromo-5-propylthiophene is unique due to its specific alkyl substitution, which balances solubility and electronic properties, making it suitable for various applications in organic electronics and materials science.

Properties

IUPAC Name

2-bromo-5-propylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrS/c1-2-3-6-4-5-7(8)9-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMSRFANKVHIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618241
Record name 2-Bromo-5-propylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172319-75-4
Record name 2-Bromo-5-propylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Next, 10 g (0.079 mol, 1 eq) of the obtained 2-propylthiophene was introduced into a three-necked flask, and this was flushed with Ar. To this, 100 ml of THF was added, stirred, and cooled to 0° C. To this, 15.5 g (0.087 mol. 1 eq) of NBS was added directly. After that, the temperature was returned to the room temperature, and stirred for 12 hours. To this, 20 ml of 10% sodium carbonate aqueous solution was added, extracted with diethyl ether, water washed until pH is 7, and dehydrated with Na2SO4. After removing Na2SO4 by filtration, the solvent was removed. This was purified by silica gel chromatography, and specified substance of 2-bromo-5-propylthiophene (1 in the chemical reaction formula) was obtained. Yielding quantity was around 14 g, and yielding percentage was around 85%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-propylthiophene (1.00 g, 7.92 mmol) and N-bromosuccinimide (1.55 mg, 8.71 mmol) in N,N-Dimethylformamide (60 mL) was heated at 65° C. for 4 hours. The reaction mixture was concentrated in vacuo. The residue was dissolved in cyclohexane (20 mL) and successively washed with a 5% sodium thiosulfate solution (15 mL) and brine (15 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to provide 2-bromo-5-propylthiophene (11a) (1.45 g, 7.07 mmol, 89%) which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.55 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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